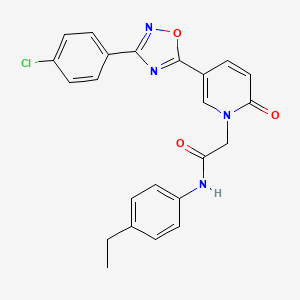

![molecular formula C11H7Cl2NO2S B2546696 [2-(2,6-Diclorofenil)-1,3-tiazol-4-il]ácido acético CAS No. 757192-72-6](/img/structure/B2546696.png)

[2-(2,6-Diclorofenil)-1,3-tiazol-4-il]ácido acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

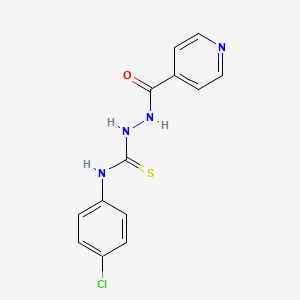

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is a chemical compound with the molecular formula C11H7Cl2NO2S. It is a specialty product often used in proteomics research . The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The dichlorophenyl group attached to the thiazole ring enhances its chemical reactivity and biological activity.

Aplicaciones Científicas De Investigación

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes

Mecanismo De Acción

Target of Action

The primary target of [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid, a derivative of phenylacetic acid, is the enzymes cyclooxygenase-1 and cyclooxygenase-2 . These enzymes are responsible for producing prostaglandins, which contribute to inflammation and pain signaling .

Mode of Action

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid acts by inhibiting the action of cyclooxygenase-1 and cyclooxygenase-2 . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The action of [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid affects the arachidonic acid pathway. By inhibiting cyclooxygenase-1 and cyclooxygenase-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2, a key step in the synthesis of prostanoids . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation and pain .

Pharmacokinetics

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is well absorbed after oral administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of absorption .

Result of Action

The molecular and cellular effects of [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid’s action include a reduction in the levels of prostaglandins. This leads to a decrease in inflammation and pain signaling, providing relief from symptoms associated with conditions such as rheumatoid arthritis and osteoarthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid. For instance, the compound’s solubility and permeability can affect its absorption and distribution in the body . Additionally, individual variations in metabolism can influence the compound’s bioavailability and therapeutic effect .

Métodos De Preparación

The synthesis of [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the use of 2,6-dichlorotoluene as a starting material. The process is catalyzed by a complex catalyst formed by a transition metal and a ligand. Palladium chloride is often used as the transition metal catalyst precursor, while tert-butyl peroxy ether (TBP) serves as the oxidant. The ligand commonly used is Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene). The reaction takes place in the presence of an alcohol, catalyst, and oxidant to yield 2,6-dichlorophenylacetic acid, which is then hydrolyzed and acidified to produce [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid .

Análisis De Reacciones Químicas

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .

Comparación Con Compuestos Similares

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid can be compared with similar compounds such as diclofenac and other phenylacetic acid derivatives. Diclofenac, for example, is a well-known non-steroidal anti-inflammatory drug (NSAID) that shares a similar dichlorophenyl group. [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of the thiazole ring, which imparts different chemical and biological properties. Other similar compounds include 2,6-dichlorophenylacetic acid and its derivatives .

Propiedades

IUPAC Name |

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHNVMFAUGANIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)

![8-(4-ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)

![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)

![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)